4-ethyl-N-pentylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-pentylcyclohexan-1-amine is an organic compound with the molecular formula C₁₃H₂₇N It is a cyclohexane derivative with an ethyl group at the fourth position and a pentylamine group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-pentylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by reductive amination. The steps are as follows:
Alkylation of Cyclohexanone: Cyclohexanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride to introduce the ethyl group at the fourth position.
Reductive Amination: The resulting 4-ethylcyclohexanone is then subjected to reductive amination with pentylamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-pentylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated amines.
Scientific Research Applications
4-ethyl-N-pentylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-N-pentylcyclohexan-1-amine involves its interaction with biological targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring.
N-ethylcyclohexylamine: Similar structure but with an ethyl group instead of a pentyl group.
N-pentylcyclohexylamine: Similar structure but without the ethyl group at the fourth position.
Uniqueness
4-ethyl-N-pentylcyclohexan-1-amine is unique due to the presence of both an ethyl group at the fourth position and a pentylamine group at the first position. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H27N |
---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
4-ethyl-N-pentylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h12-14H,3-11H2,1-2H3 |
InChI Key |
WSAMAPWVNQRIIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1CCC(CC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.